9(S)-HEPE 9(S)-HEPE 9(S)-HEPE is a monohydroxy fatty acid derived from EPA. The biological activity of 9(S)-HEPE has not been documented.
Brand Name: Vulcanchem
CAS No.: 141545-44-0
VCID: VC0163503
InChI: InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1
SMILES: CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

9(S)-HEPE

CAS No.: 141545-44-0

Reference Standards

VCID: VC0163503

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

9(S)-HEPE - 141545-44-0

CAS No. 141545-44-0
Product Name 9(S)-HEPE
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name (5Z,7E,9S,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid
Standard InChI InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1
Standard InChIKey OXOPDAZWPWFJEW-FPRWAWDYSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O
SMILES CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Canonical SMILES CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Description 9(S)-HEPE is a monohydroxy fatty acid derived from EPA. The biological activity of 9(S)-HEPE has not been documented.
Synonyms 9S-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid
PubChem Compound 5283187
Last Modified Nov 11 2021
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